4-((2-Cyanophenyl)amino)-2-(hexylamino)-4-oxobutanoic acid

Anticancer screening Cytotoxicity Succinamic acid derivatives

4-((2-Cyanophenyl)amino)-2-(hexylamino)-4-oxobutanoic acid (CAS 1048005-55-5, molecular formula C₁₇H₂₃N₃O₃, molecular weight 317.4 g/mol ) is a synthetic N-aryl succinamic acid derivative bearing a 2-cyanophenyl substituent at the N⁴ position and an n-hexylamino group at the C² position of the butanoic acid backbone. This compound belongs to a broader class of α-amino-substituted 4-oxobutanoic acid amides that have been explored in medicinal chemistry for enzyme inhibition and anticancer screening applications.

Molecular Formula C17H23N3O3
Molecular Weight 317.389
CAS No. 1048005-55-5
Cat. No. B2704008
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((2-Cyanophenyl)amino)-2-(hexylamino)-4-oxobutanoic acid
CAS1048005-55-5
Molecular FormulaC17H23N3O3
Molecular Weight317.389
Structural Identifiers
SMILESCCCCCCNC(CC(=O)NC1=CC=CC=C1C#N)C(=O)O
InChIInChI=1S/C17H23N3O3/c1-2-3-4-7-10-19-15(17(22)23)11-16(21)20-14-9-6-5-8-13(14)12-18/h5-6,8-9,15,19H,2-4,7,10-11H2,1H3,(H,20,21)(H,22,23)
InChIKeyHPKUTCBQAIPCID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-((2-Cyanophenyl)amino)-2-(hexylamino)-4-oxobutanoic acid (CAS 1048005-55-5): Structural Identity and Procurement-Relevant Physicochemical Profile


4-((2-Cyanophenyl)amino)-2-(hexylamino)-4-oxobutanoic acid (CAS 1048005-55-5, molecular formula C₁₇H₂₃N₃O₃, molecular weight 317.4 g/mol ) is a synthetic N-aryl succinamic acid derivative bearing a 2-cyanophenyl substituent at the N⁴ position and an n-hexylamino group at the C² position of the butanoic acid backbone. This compound belongs to a broader class of α-amino-substituted 4-oxobutanoic acid amides that have been explored in medicinal chemistry for enzyme inhibition and anticancer screening applications . Its structural features—specifically the ortho-cyano group, the C² basic amine, and the terminal carboxylic acid—confer a distinct hydrogen-bond donor/acceptor topology and a computed logP of approximately 2.8–3.2, which differentiates its lipophilicity profile from shorter-chain (e.g., butyl) and bulkier branched-chain (e.g., 2-ethylhexyl) analogs . However, quantitatively verified, comparator-anchored biological activity data for this specific compound remain absent from the peer-reviewed primary literature, authoritative databases (ChEMBL, BindingDB, PubChem BioAssay), and patent filings accessible as of the search date .

Why 4-((2-Cyanophenyl)amino)-2-(hexylamino)-4-oxobutanoic Acid Cannot Be Interchanged with Close Structural Analogs Without Empirical Validation


Within the N-aryl succinamic acid chemotype, seemingly conservative modifications—such as shortening the C² alkyl chain from hexyl to butyl, introducing branching (2-ethylhexyl), relocating the cyano group from ortho to meta or para, or replacing the cyanophenyl moiety with halogenated phenyl rings—are known to produce non-linear and often unpredictable shifts in target engagement, cellular potency, and physicochemical properties [1]. In related succinamic acid series, alkyl chain length at the C² amino position has been shown to modulate logP, aqueous solubility, and passive membrane permeability by more than 10-fold . Furthermore, the ortho-cyano group establishes a specific intramolecular hydrogen-bond network that meta- and para-substituted congeners cannot replicate, potentially altering the conformational preference of the ligand in the bound state . For these reasons, a purchasing decision based solely on structural similarity—without compound-specific selectivity, potency, ADME, or reproducibility data—introduces unquantifiable risk, particularly if the compound is intended as a chemical probe, a SAR tool compound, or a reference standard in a regulated assay environment. Critically, the absence of published head-to-head comparison data for 4-((2-cyanophenyl)amino)-2-(hexylamino)-4-oxobutanoic acid itself means that any substitution argument must currently rest on class-level SAR inferences rather than direct experimental evidence [1].

4-((2-Cyanophenyl)amino)-2-(hexylamino)-4-oxobutanoic Acid: Quantitative Differentiation Evidence and Data Availability Assessment


Cytotoxicity Profile in A-549 and MCF-7 Cancer Cell Lines vs. Doxorubicin Reference Standard

Vendor-reported cytotoxicity data indicate that 4-((2-cyanophenyl)amino)-2-(hexylamino)-4-oxobutanoic acid exhibits IC₅₀ values of 22.09 µg/mL against A-549 (lung carcinoma) and 6.40 µg/mL against MCF-7 (breast adenocarcinoma) cell lines . Under the same assay platform, the clinical reference agent doxorubicin yielded IC₅₀ values of 9.18 µg/mL (A-549) and 15.06 µg/mL (MCF-7). This represents a 2.4-fold inferior potency against A-549 but a 2.4-fold superior potency against MCF-7 relative to doxorubicin. However, these data are sourced from a vendor product page (BenchChem) and are not traceable to any peer-reviewed publication, patent, or public database record. The assay conditions (exposure duration, seeding density, endpoint readout) are not disclosed.

Anticancer screening Cytotoxicity Succinamic acid derivatives

Molecular Weight and Lipophilicity Differentiation from the Butylamino Analog (CAS 1048005-57-7)

4-((2-Cyanophenyl)amino)-2-(hexylamino)-4-oxobutanoic acid (MW = 317.4 g/mol) differs from its closest commercially cataloged analog, 2-(butylamino)-4-((2-cyanophenyl)amino)-4-oxobutanoic acid (CAS 1048005-57-7; MW = 289.33 g/mol), by a +28 Da mass shift attributable to two additional methylene units in the C² alkylamino chain . This chain elongation is predicted to increase computed logP by approximately +0.9 to +1.1 log units and reduce aqueous solubility by an estimated 3- to 5-fold, based on standard additive fragment-based predictions for n-alkyl chain extension in succinamic acid scaffolds. The hexyl analog also gains two additional rotatable bonds (from 9 to 11), which may influence entropic penalties upon target binding .

Structure-activity relationship Lipophilicity Succinamic acid analog series

Molecular Weight Differentiation from the Branched 2-Ethylhexyl Analog (CAS 1047678-80-7)

Compared with the branched-chain analog 4-((2-cyanophenyl)amino)-2-((2-ethylhexyl)amino)-4-oxobutanoic acid (CAS 1047678-80-7; MW = 345.44 g/mol), the target compound is 28 Da lighter . The 2-ethylhexyl analog introduces a β-branched alkyl chain at C², which increases steric bulk and is expected to alter the conformational ensemble of the ligand. Although both compounds contain eight carbon atoms in their C² side chains, the linear hexyl group of the target compound presents a different shape and reduced steric demand compared with the branched 2-ethylhexyl group, potentially leading to divergent target-binding geometries. This difference is qualitative (linear vs. branched) and cannot be expressed as a simple fold-change; experimental binding or functional data are required to confirm any differential effect .

Structure-activity relationship Steric effects Succinamic acid analog series

Cyano Group Positional Isomerism: Ortho-Cyano vs. Meta- and Para-Cyano Scaffold Baselines

The ortho-cyano substitution pattern on the phenyl ring of 4-((2-cyanophenyl)amino)-2-(hexylamino)-4-oxobutanoic acid is structurally distinct from the meta-cyano analog (4-[(3-cyanophenyl)amino]-4-oxobutanoic acid, CAS 303770-25-4) and the para-cyano analog (4-[(4-cyanophenyl)amino]-4-oxobutanoic acid, CAS 303213-70-9) . Although these positional isomers share the same molecular formula for the core scaffold (C₁₁H₁₀N₂O₃ for the des-hexyl succinamic acid moiety), the ortho arrangement enables a potential intramolecular hydrogen bond between the C² amino NH and the ortho-cyano nitrogen (approximate N⋯N distance: 2.8–3.2 Å in low-energy conformers). Meta- and para-substituted congeners cannot form this intramolecular interaction. No quantitative binding or activity data comparing these positional isomers in their hexylamino-substituted forms are publicly available; therefore, the significance of this conformational constraint remains a class-level inference .

Positional isomerism Hydrogen bonding Succinamic acid SAR

Data Availability Gap: Absence of Quantitative Selectivity, ADME, and In Vivo Data Across All Public Databases

A systematic search of authoritative databases—including ChEMBL, BindingDB, PubChem BioAssay, PubMed, and the World Intellectual Property Organization (WIPO) PATENTSCOPE—returned zero quantitative bioactivity records (IC₅₀, Kᵢ, Kd, EC₅₀) for 4-((2-cyanophenyl)amino)-2-(hexylamino)-4-oxobutanoic acid (CAS 1048005-55-5) as of May 2026 [1][2][3]. No selectivity profiling data (e.g., CEREP/Panlabs panel), no ADME/T data (metabolic stability, permeability, plasma protein binding, CYP inhibition), and no in vivo pharmacokinetic or efficacy results were identified. This stands in marked contrast to other compounds within the broader N-aryl succinamic acid chemotype, where published SAR datasets—including IC₅₀ values against specific enzyme targets and yeast growth inhibition screening results—are available [3]. For procurement or scientific selection purposes, the absence of these data means that any differentiation claim beyond structural features (molecular weight, predicted logP, substituent topology) cannot be empirically substantiated at this time.

Data availability Procurement risk assessment Evidence gap analysis

Predicted Physicochemical Parameter Differentiation: Ortho-Cyanophenyl Succinamic Acid Scaffold Baseline (CAS 348152-61-4)

The core scaffold of the target compound—N-(2-cyano-phenyl)-succinamic acid (CAS 348152-61-4)—has experimentally predicted physicochemical parameters that establish a procurement-relevant baseline . These include a predicted pKa of 4.58 ± 0.10 (carboxylic acid), density of 1.32 ± 0.1 g/cm³, and boiling point of 537.1 ± 35.0 °C. The target compound, bearing an additional hexylamino substituent at C², is expected to exhibit a shifted pKa (estimated +0.3 to +0.5 log units due to the electron-donating effect of the secondary amine), increased molecular weight (+99.2 Da), and altered solubility profile. While these predicted parameters provide a useful specification framework for procurement (e.g., storage conditions, solvent selection for stock solution preparation), they do not constitute validated experimental measurements. No experimentally determined melting point, solubility, or stability data have been published for the target compound .

Physicochemical properties Scaffold baseline Procurement specification

Recommended Application Scenarios for 4-((2-Cyanophenyl)amino)-2-(hexylamino)-4-oxobutanoic Acid Based on Current Evidence


SAR Tool Compound for Alkyl Chain Length Optimization in N-Aryl Succinamic Acid Lead Series

As the n-hexyl representative in a C² alkylamino chain-length series (spanning butyl [MW 289], hexyl [MW 317], and 2-ethylhexyl [MW 345] analogs), this compound is best deployed as a comparative SAR tool to probe the relationship between alkyl chain lipophilicity and target engagement. Researchers can co-test the hexyl analog with its butyl (CAS 1048005-57-7) and 2-ethylhexyl (CAS 1047678-80-7) counterparts to generate internally controlled logP-activity profiles . This application is supported by the class-level inference that increasing chain length predictably modulates logP and solubility (Section 3, Evidence Items 2 and 3). Users should note that no target-specific potency data exist for any compound in this series, and all SAR conclusions must be prospectively generated.

Conformational Probe for Ortho-Cyano Intramolecular Hydrogen Bonding Effects

The ortho-cyano substituent creates a potential intramolecular N–H⋯N≡C hydrogen bond that distinguishes this compound from its meta-cyano (CAS 303770-25-4) and para-cyano (CAS 303213-70-9) positional isomers (Section 3, Evidence Item 4). This compound is therefore suited for biophysical studies (e.g., NMR-based conformational analysis, X-ray co-crystallography, or molecular dynamics simulations) comparing ortho-, meta-, and para-cyano ligand conformations. Such studies can elucidate whether the intramolecular H-bond pre-organizes the ligand into a binding-competent conformation, a hypothesis that currently rests on class-level inference without experimental validation .

Anticancer Screening Panel Compound with MCF-7 Selectivity Hypothesis

Vendor-reported cytotoxicity data suggest a differential potency profile with an MCF-7 IC₅₀ of 6.40 µg/mL (2.4-fold more potent than doxorubicin) and an A-549 IC₅₀ of 22.09 µg/mL (2.4-fold less potent than doxorubicin) . This compound may therefore be useful as a starting point for breast cancer-focused phenotypic screening campaigns, provided that users independently reproduce these results under controlled, documented assay conditions. The absence of peer-reviewed validation (Section 3, Evidence Item 1) means that these data should be treated as a testable hypothesis rather than an established differentiation claim. Researchers are strongly advised to include appropriate positive and negative controls and to publish their findings to contribute to the public evidence base for this compound.

Building Block for Focused Library Synthesis and Derivatization

The compound contains three chemically addressable functional groups: (1) the terminal carboxylic acid (pKa ~4.6–5.1), amenable to amide coupling or esterification; (2) the C² secondary amine, available for reductive amination or acylation; and (3) the cyano group, which can be reduced to the aminomethyl analog or hydrolyzed to the carboxamide . This multi-functional architecture makes the compound a versatile building block for focused library synthesis, particularly for generating analogs with systematic variations at the C² amine or C⁴ anilide positions. Industrial procurement for library production should prioritize suppliers offering batch-to-batch purity consistency (≥95% by HPLC) and full analytical characterization (¹H NMR, ¹³C NMR, HRMS) to ensure reproducibility across synthesis campaigns .

Quote Request

Request a Quote for 4-((2-Cyanophenyl)amino)-2-(hexylamino)-4-oxobutanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.